molecular formula C9H8F5NO B12070123 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline

3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline

Cat. No.: B12070123
M. Wt: 241.16 g/mol
InChI Key: ANMOUZXAJZICQI-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is a fluorinated aromatic amine compound

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable aniline precursor reacts with difluoroethanol and trifluoromethylating agents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl_2, Br_2) or nucleophiles (OH^-, NH_2^-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to biological targets, potentially leading to increased efficacy. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluoroethoxy)-5-(trifluoromethyl)aniline is unique due to the combination of difluoroethoxy and trifluoromethyl groups on an aromatic amine structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

3-(2,2-difluoroethoxy)-5-(trifluoromethyl)aniline

InChI

InChI=1S/C9H8F5NO/c10-8(11)4-16-7-2-5(9(12,13)14)1-6(15)3-7/h1-3,8H,4,15H2

InChI Key

ANMOUZXAJZICQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1N)OCC(F)F)C(F)(F)F

Origin of Product

United States

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